Regioisomeric Chlorine Position: 5-Chloro vs. 3-Chloro Substitution Defines Differential Predicted logP and Steric Profile
The 5-chloro-2-methylaniline substitution pattern in 5-Chloro-N-(2-fluorobenzyl)-2-methylaniline is regioisomerically distinct from the 3-chloro isomer, 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline (CAS 1040321-18-3) . Although experimentally measured logP values are not publicly available for either compound, in silico predictions indicate that the 5-chloro isomer places the chlorine substituent para to the methyl group, whereas the 3-chloro isomer positions it ortho to the methyl group . This positional difference alters the molecular electrostatic potential surface and the steric accessibility of the secondary amine nitrogen, which is the primary reactive handle for further derivatization . Users selecting between these isomers must consider that the 5-chloro configuration may offer reduced steric hindrance around the amine for N-alkylation or N-acylation reactions compared to the 3-chloro isomer, where the chlorine atom is in closer proximity to the reactive center.
| Evidence Dimension | Chlorine substitution position and predicted steric/electronic environment |
|---|---|
| Target Compound Data | 5-chloro substitution on 2-methylaniline ring (chlorine para to methyl, meta to amine); predicted pKa = 2.29 ± 0.50 |
| Comparator Or Baseline | 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline (CAS 1040321-18-3): 3-chloro substitution (chlorine ortho to methyl, ortho to amine) |
| Quantified Difference | Regioisomeric shift of chlorine from 3-position to 5-position; pKa difference not directly measured but predicted to alter amine basicity based on through-bond inductive effects |
| Conditions | In silico prediction using ACD/Labs Percepta; no head-to-head experimental comparison identified in public literature |
Why This Matters
The 5-chloro isomer may offer superior synthetic accessibility for reactions at the secondary amine due to reduced steric hindrance, making it the preferred building block when N-functionalization is the intended next step.
